N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-4-29-12-11-24-17-10-9-15(22-14(2)25)13-18(17)30-21(24)23-20(26)16-7-5-6-8-19(16)31(3,27)28/h5-10,13H,4,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSINFJRKHLGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the acetamido group and the ethoxyethyl side chain. The final step involves the attachment of the methanesulfonylbenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s benzothiazole sulfonamide scaffold is shared with several pharmacologically active molecules. Below is a comparative analysis of substituents and functional groups:
Key Observations:
- Sulfonamide vs. Acetamide : Methanesulfonylbenzamide (target) vs. benzenesulfonamide () alters electronic properties, affecting binding to enzymes like 11β-HSD1.
- Benzothiazole vs. Benzimidazole : The sulfur atom in benzothiazole (vs. nitrogen in benzimidazole) influences aromaticity and hydrogen-bonding capacity .
Crystallographic Insights:
- The target compound’s crystal structure (if resolved) would likely exhibit hydrogen bonding (N–H⋯O/S) and π-π stacking, as seen in ’s compound, which forms R₂²(8) motifs via N–H⋯N and C–H⋯O interactions .
- The ethoxyethyl group may introduce steric effects, altering packing compared to smaller substituents like methyl.
Biological Activity
N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is a complex organic compound with significant potential in biological applications. This article aims to explore its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a benzothiazole ring , an acetamido group , and a methanesulfonylbenzamide moiety . Its IUPAC name is N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide, with a molecular formula of C22H25N3O5S and a molecular weight of approximately 443.5 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide |
| Molecular Formula | C22H25N3O5S |
| Molecular Weight | 443.5 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research suggests that it may modulate the activity of various enzymes or receptors, leading to diverse biological effects such as:
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : It may play a role in reducing inflammation through modulation of inflammatory pathways.
Antimicrobial Activity
A study conducted by highlighted the compound's effectiveness against various bacterial strains, demonstrating a significant reduction in bacterial growth at specific concentrations. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating its potential as an antimicrobial agent.
Anticancer Research
In vitro studies have been conducted to assess the anticancer properties of this compound. A notable study reported that it inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM, suggesting that it could be a lead compound for further development in cancer therapy .
Anti-inflammatory Effects
Research has also indicated that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cellular models . This suggests its potential utility in treating inflammatory diseases.
Case Studies and Clinical Applications
While comprehensive clinical trials are yet to be reported, several preclinical studies have paved the way for future research:
- Case Study on Anticancer Activity : In a study involving MCF-7 cells, treatment with the compound resulted in apoptosis and cell cycle arrest at the G1 phase.
- Case Study on Antimicrobial Efficacy : A series of experiments demonstrated that the compound effectively inhibited Staphylococcus aureus growth, providing insights into its potential application in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[(2E)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain strict temperature ranges (e.g., reflux conditions in ethanol or dichloromethane) to avoid side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics and solubility of intermediates .
- Purification : Employ column chromatography or recrystallization for isolating pure products, validated via thin-layer chromatography (TLC) with solvent systems like chloroform:methanol (7:3) .
- Monitoring : Track reaction progress using TLC and confirm final purity via NMR and mass spectrometry (MS) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and stereochemistry, particularly for the benzothiazole and methanesulfonyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups like amide C=O stretches (~1650 cm) and sulfonyl S=O bonds (~1350 cm) .
- X-ray Crystallography (if applicable): Resolve absolute configuration for crystalline derivatives .
Q. How do the functional groups in this compound influence its chemical reactivity and stability under varying conditions?
- Methodological Answer :
- Benzothiazole Core : Enhances π-π stacking interactions but may undergo ring-opening under strong acidic/basic conditions .
- Methanesulfonyl Group : Electron-withdrawing effects stabilize the amide linkage but increase susceptibility to nucleophilic attack at the sulfonyl center .
- Ethoxyethyl Side Chain : Improves solubility in organic solvents but may hydrolyze under prolonged aqueous storage .
- Experimental Validation : Conduct stress testing (e.g., pH variations, thermal degradation) with HPLC monitoring to assess stability .
Advanced Research Questions
Q. How can researchers resolve contradictory data observed in biological activity assays across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds in replicate experiments .
- Purity Verification : Re-test batches with ≥95% purity (via HPLC) to exclude impurities as confounding factors .
- Mechanistic Profiling : Use kinase inhibition panels or proteomics to identify off-target effects that may explain variability .
- Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to identify critical pharmacophoric elements?
- Methodological Answer :
- Systematic Derivatization : Modify specific regions (e.g., substituents on the benzothiazole ring or ethoxyethyl chain) while retaining the core scaffold .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like carbonic anhydrase IX .
- Biological Testing : Prioritize derivatives with IC values ≤10 μM in enzyme inhibition assays, followed by ADMET profiling .
- Data Integration : Map SAR trends using heatmaps or 3D-QSAR models to guide iterative optimization .
Q. What methodologies are suitable for assessing the metabolic stability and degradation pathways of this compound in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key Phase I modifications (e.g., oxidation of ethoxyethyl groups) should be quantified .
- Isotope Labeling : Use C-labeled analogs to track degradation products in plasma stability studies .
- CYP Enzyme Screening : Identify cytochrome P450 isoforms involved in metabolism using recombinant enzymes and selective inhibitors .
- In Vivo Correlations : Compare pharmacokinetic profiles (AUC, t) in rodent models to in vitro data for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
